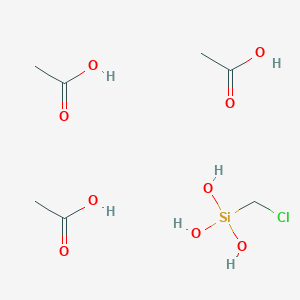
Acetic acid;chloromethyl(trihydroxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;chloromethyl(trihydroxy)silane is a compound that combines the properties of both acetic acid and chloromethyl(trihydroxy)silane Acetic acid is a simple carboxylic acid known for its use in vinegar, while chloromethyl(trihydroxy)silane is a silicon-based compound often used in various industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;chloromethyl(trihydroxy)silane typically involves the reaction of chloromethyl(trihydroxy)silane with acetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Common catalysts used in this reaction include sulfuric acid or phosphoric acid, which help in the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of continuous flow reactors also enhances safety and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;chloromethyl(trihydroxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silicon-based oxides.
Reduction: Reduction reactions can convert the compound into different silicon-containing species.
Substitution: The chloromethyl group can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the chloromethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silicon-based oxides, while substitution reactions can produce a variety of functionalized silanes.
Scientific Research Applications
Acetic acid;chloromethyl(trihydroxy)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various silicon-based compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its strong bonding properties.
Mechanism of Action
The mechanism of action of acetic acid;chloromethyl(trihydroxy)silane involves the interaction of its functional groups with target molecules. The chloromethyl group can undergo nucleophilic substitution, allowing the compound to form covalent bonds with various substrates. The trihydroxy group enhances the compound’s solubility and reactivity, facilitating its incorporation into different chemical systems.
Comparison with Similar Compounds
Similar Compounds
Chloromethyltrimethoxysilane: Similar in structure but with methoxy groups instead of hydroxyl groups.
Acetic acid;trimethylsilyl ester: Contains a trimethylsilyl group instead of a chloromethyl group.
Chloromethyltriethoxysilane: Similar but with ethoxy groups instead of hydroxyl groups.
Uniqueness
Acetic acid;chloromethyl(trihydroxy)silane is unique due to the presence of both acetic acid and chloromethyl(trihydroxy)silane moieties. This combination imparts distinct chemical properties, such as enhanced reactivity and solubility, making it suitable for a variety of applications in research and industry.
Properties
CAS No. |
51783-25-6 |
|---|---|
Molecular Formula |
C7H17ClO9Si |
Molecular Weight |
308.74 g/mol |
IUPAC Name |
acetic acid;chloromethyl(trihydroxy)silane |
InChI |
InChI=1S/3C2H4O2.CH5ClO3Si/c3*1-2(3)4;2-1-6(3,4)5/h3*1H3,(H,3,4);3-5H,1H2 |
InChI Key |
NFWJMYPXQDWRGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.C([Si](O)(O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















